molecular formula C31H45N9O2 B601419 6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one CAS No. 865792-18-3

6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one

Cat. No. B601419
M. Wt: 575.75
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Cilostazol . It has a molecular formula of C24H33N5O8 and a molecular weight of 519.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups, including a cyclohexyltetrazolyl group and a dihydroquinolinone group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 519.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found.

Scientific Research Applications

Polymorphic Forms and Crystal Structure

  • Polymorphic Forms of Cilostazol : This study describes two polymorphic forms of the compound, identified through X-ray structural analysis. The major distinction between these forms is the rotational twisting of the butoxy chain, affecting intermolecular forces and crystallization. This research is significant in understanding the compound's physical and chemical properties (Whittall, Whittle, & Stowell, 2002).

Chiral Ligands and Metal Complexes

  • Chiral Phosphoramidite Ligands : This paper discusses chiral ligands based on 8-chloroquinoline, related to the compound . It explores their reactions with metals like rhodium, palladium, and platinum, which is crucial for applications in chemistry and materials science (Franciò et al., 1999).

Blood Platelet Aggregation Inhibitors

  • Inhibitors of Blood Platelet Aggregation : This research focuses on the synthesis and biological activity of metabolites of a compound structurally similar to the one . It's relevant for understanding its potential in medical applications, particularly in blood platelet aggregation inhibition (Nishi et al., 1985).

Antioxidants in Lubricating Grease

  • Antioxidants of Lubricating Grease : The study discusses the synthesis of derivatives and their efficiency as antioxidants in lubricating greases. This has implications for industrial applications, particularly in machinery and automotive industries (Hussein, Ismail, & El-Adly, 2016).

Molecular Structure Analysis

  • Molecular Structure Studies : This research provides insights into the molecular structure of related compounds, essential for understanding the chemical behavior and potential applications in various fields (Tkachev et al., 2013).

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be studied further for its biological activities and potential applications in medicine, given its structural similarity to Cilostazol .

properties

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N9O2/c41-31-20-17-24-23-27(42-22-10-8-16-30-33-35-37-40(30)26-13-5-2-6-14-26)18-19-28(24)38(31)21-9-7-15-29-32-34-36-39(29)25-11-3-1-4-12-25/h18-19,23,25-26H,1-17,20-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMLJEUDNKNZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCN3C(=O)CCC4=C3C=CC(=C4)OCCCCC5=NN=NN5C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Reactant of Route 2
Reactant of Route 2
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Reactant of Route 3
Reactant of Route 3
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Reactant of Route 4
Reactant of Route 4
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Reactant of Route 5
Reactant of Route 5
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one
Reactant of Route 6
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.